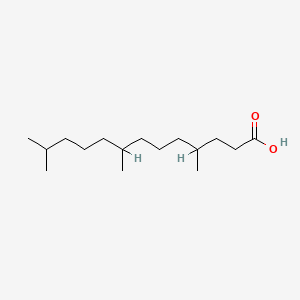
4,8,12-Trimethyltridecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8,12-trimethyltridecanoic acid is a methyl-branched fatty acid consisting of tridecanoic acid having methyl substituents at positions 4, 8 and 12. It is a long-chain fatty acid and a methyl-branched fatty acid.
, also known as 4, 8, 12-tmtd, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Thus, is considered to be a fatty acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
Applications De Recherche Scientifique
Biochemical Research Applications
-
Metabolic Studies :
- 4,8,12-Trimethyltridecanoic acid is involved in the metabolism of phytanic acid. It has been identified as an intermediate in the oxidative pathway for phytanate metabolism in both animal and human cells. Research indicates that this compound can serve as a marker for studying metabolic disorders such as Refsum's disease, where phytanic acid accumulation occurs due to enzyme deficiencies .
- Fatty Acid Profiling :
- Chemical Marker in Marine Biology :
Medical Science Applications
-
Potential Therapeutics :
- Due to its structural properties, there is ongoing research into the use of branched-chain fatty acids like this compound as therapeutic agents. Their unique interactions with biological membranes may provide insights into developing treatments for metabolic diseases and conditions associated with lipid metabolism disorders .
- Nutritional Studies :
Environmental Applications
- Biodegradation Studies :
- Ecological Indicators :
Case Studies
Propriétés
Numéro CAS |
10339-73-8 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
4,8,12-trimethyltridecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16(17)18/h13-15H,5-12H2,1-4H3,(H,17,18) |
Clé InChI |
FUYCAQNCWDAOLQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCC(=O)O |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCC(=O)O |
Key on ui other cas no. |
10339-73-8 |
Description physique |
Solid |
Synonymes |
4,8,12-trimethyltridecanoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















